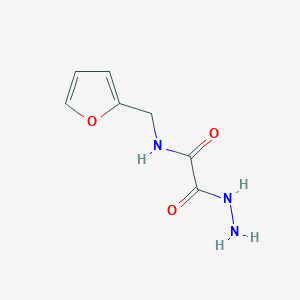

N-(furan-2-ylmethyl)-2-hydrazinyl-2-oxoacetamide

Descripción general

Descripción

N-(furan-2-ylmethyl)-2-hydrazinyl-2-oxoacetamide is a chemical compound that belongs to the class of hydrazides It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to a hydrazinyl-oxoacetamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-2-ylmethyl)-2-hydrazinyl-2-oxoacetamide typically involves the reaction of furan-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with ethyl oxalyl chloride to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions: N-(furan-2-ylmethyl)-2-hydrazinyl-2-oxoacetamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The hydrazinyl group can be reduced to form corresponding amines.

Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

Oxidation: Furan-2,5-dione derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted hydrazides.

Aplicaciones Científicas De Investigación

N-(furan-2-ylmethyl)-2-hydrazinyl-2-oxoacetamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

Industry: It can be used in the synthesis of materials with specific properties, such as polymers and resins.

Mecanismo De Acción

The mechanism of action of N-(furan-2-ylmethyl)-2-hydrazinyl-2-oxoacetamide involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The furan ring can also participate in π-π interactions with aromatic residues in proteins, further modulating their function. These interactions can lead to changes in cellular pathways, contributing to the compound’s biological effects.

Comparación Con Compuestos Similares

- N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide

- N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine

Comparison: N-(furan-2-ylmethyl)-2-hydrazinyl-2-oxoacetamide is unique due to the presence of both a hydrazinyl group and a furan ring, which confer distinct chemical reactivity and biological activity Compared to N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide, it has a different substitution pattern on the hydrazide moiety, leading to variations in its chemical and biological properties

Actividad Biológica

N-(furan-2-ylmethyl)-2-hydrazinyl-2-oxoacetamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores the compound's biological activity, including its mechanisms, efficacy against various targets, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its unique furan and hydrazine functionalities, which are known to enhance biological activity through various mechanisms. The presence of the furan ring is significant as it contributes to the compound's interaction with biological targets.

Antiviral Activity

Recent studies have highlighted the potential of hydrazine derivatives as inhibitors of viral enzymes. For instance, a related compound, 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide, was identified as a novel inhibitor of the SARS-CoV-2 main protease (Mpro). This compound exhibited an IC50 value of 1.55 μM, indicating strong inhibitory activity against this critical enzyme involved in viral replication . The structure-activity relationship (SAR) studies suggest that modifications in the hydrazine moiety can significantly affect potency.

Cytotoxicity

The cytotoxic effects of this compound were evaluated in vitro. Compounds derived from similar scaffolds showed low cytotoxicity, with CC50 values exceeding 100 μM in Vero and MDCK cell lines, suggesting a favorable safety profile for further development . This low cytotoxicity is crucial for therapeutic applications, particularly in antiviral drug development.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors within viral pathways. The reversible covalent inhibition observed in related compounds indicates that these interactions may involve covalent bonding with active site residues of target proteins, disrupting their function and preventing viral replication .

Case Studies

Several case studies have detailed the efficacy of compounds similar to this compound:

- SARS-CoV-2 Inhibition : A study demonstrated that derivatives with modifications on the furan ring exhibited varying degrees of inhibition against SARS-CoV-2 Mpro. For example, F8-B6 showed an IC50 value of 1.57 μM, highlighting the importance of structural optimization in enhancing antiviral activity .

- COX-II Inhibitors : Research on related hydrazine compounds has indicated potential anti-inflammatory properties through COX-II inhibition. Compounds structurally similar to this compound have been shown to possess significant selectivity for COX-II over COX-I, which is critical for reducing gastrointestinal side effects associated with non-selective NSAIDs .

Data Table: Biological Activity Summary

| Compound Name | Target | IC50 (μM) | CC50 (μM) | Notes |

|---|---|---|---|---|

| This compound | SARS-CoV-2 Mpro | 1.55 | >100 | Reversible covalent inhibitor |

| 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide | SARS-CoV-2 Mpro | 1.57 | >100 | Non-peptidomimetic inhibitor |

| Hydrazine derivatives | COX-II | 0.011 | N/A | Significant selectivity for COX-II |

Propiedades

IUPAC Name |

N-(furan-2-ylmethyl)-2-hydrazinyl-2-oxoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3/c8-10-7(12)6(11)9-4-5-2-1-3-13-5/h1-3H,4,8H2,(H,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWEQHSCBXQZUGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90317811 | |

| Record name | N-[(Furan-2-yl)methyl]-2-hydrazinyl-2-oxoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90317811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91847-07-3 | |

| Record name | NSC320859 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=320859 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[(Furan-2-yl)methyl]-2-hydrazinyl-2-oxoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90317811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.